Cyclohexanamine, N-hydroxy-2-nitro-

Description

Contextual Significance in Nitrogen-Containing Organic Compounds Research

Nitrogen-containing organic compounds are fundamental to a vast array of chemical and biological processes. Their significance spans from their role as key components of pharmaceuticals and agrochemicals to their use as versatile synthetic intermediates. cphi-online.com The presence of two distinct nitrogen-based functional groups in Cyclohexanamine, N-hydroxy-2-nitro- makes it a subject of considerable theoretical interest. Research into such compounds contributes to a deeper understanding of reaction mechanisms, stereoelectronics, and the influence of nitrogen functionalities on molecular conformation and reactivity. The study of polysubstituted cyclohexanes, in general, provides valuable insights into the complex interplay of steric and electronic effects that dictate chemical behavior. researchgate.net

Overview of the N-Hydroxylamino and Nitro Functional Group Interplay in Cyclic Systems

The chemical personality of Cyclohexanamine, N-hydroxy-2-nitro- is dominated by the interplay between the electron-donating N-hydroxylamino group and the strongly electron-withdrawing nitro group. wikipedia.orgnih.gov This electronic dichotomy, situated on a flexible cyclohexane (B81311) scaffold, is expected to give rise to unique reactivity patterns. The nitro group, one of the most powerful electron-withdrawing groups in organic chemistry, significantly influences the acidity of adjacent C-H bonds and can act as a potent directing group in certain reactions. wikipedia.orglibretexts.org Conversely, the N-hydroxylamino group can participate in a variety of transformations, including oxidation and reduction, and its lone pair of electrons can influence the nucleophilicity of the nitrogen atom. nih.gov

In a cyclic system like cyclohexane, the spatial arrangement of these functional groups is critical. The relative positioning of the N-hydroxylamino and nitro groups (i.e., their axial or equatorial orientation in the chair conformation) will profoundly impact the molecule's stability and reactivity due to steric interactions, such as 1,3-diaxial strain, and the potential for intramolecular hydrogen bonding. pressbooks.pubunacademy.com The conformational equilibrium of the cyclohexane ring will be heavily influenced by the steric bulk of these substituents, with the bulkier group preferentially occupying the more stable equatorial position to minimize steric hindrance. pressbooks.pubunacademy.com

Table 1: Comparison of Physicochemical Properties of Related Substituted Cyclohexanes

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa |

| Cyclohexylamine (B46788) | C₆H₁₃N | 99.17 | 134.5 | 10.64 wikipedia.org |

| Nitrocyclohexane (B1678964) | C₆H₁₁NO₂ | 129.16 | 205-206 | ~11 (aqueous) wikipedia.org |

| N-Hydroxycyclohexylamine | C₆H₁₃NO | 115.17 | Not available | Not available |

This table presents data for related, well-documented compounds for comparative purposes due to the lack of specific experimental data for Cyclohexanamine, N-hydroxy-2-nitro-.

Historical Development of Related Chemical Entities and Their Methodological Contributions

The study of Cyclohexanamine, N-hydroxy-2-nitro- is built upon a rich history of research into its constituent functional groups. The chemistry of nitro compounds dates back to the early 19th century and has been integral to the development of organic synthesis. nih.gov Initially explored for their applications in explosives and dyes, nitro compounds, particularly nitroalkanes, have emerged as versatile building blocks in modern organic chemistry. cphi-online.comscispace.com The discovery of the Henry reaction (nitro-aldol reaction) in 1895 by Louis Henry showcased the synthetic utility of nitroalkanes in C-C bond formation. wikipedia.org

The investigation of hydroxylamines has a similarly long history. These compounds, characterized by the N-OH moiety, are important intermediates in both synthetic and biological contexts. nih.gov For instance, the reduction of nitro compounds can yield hydroxylamines, highlighting the close chemical relationship between these two functional groups. kmchemistry.com The development of methods for the synthesis of complex molecules often relies on the predictable reactivity of both nitro and hydroxylamino groups. The exploration of molecules containing both functionalities, like the target compound of this article, represents a logical progression in the field, pushing the boundaries of our understanding of functional group compatibility and reactivity.

Table 2: Timeline of Key Discoveries Related to Nitro and Hydroxylamine (B1172632) Chemistry

| Year | Discovery | Significance |

| 1834 | Discovery of nitrobenzene (B124822) by Eilhard Mitscherlich | Laid the foundation for the study of aromatic nitro compounds. |

| 1895 | The Henry Reaction (Nitro-aldol Reaction) | Established a key method for C-C bond formation using nitroalkanes. wikipedia.org |

| Late 19th Century | Nef Reaction | Provided a method to convert primary and secondary nitroalkanes into carbonyl compounds. nih.gov |

| Mid-20th Century | Elucidation of the role of hydroxylamines in drug metabolism | Increased interest in the biological activity of N-hydroxy compounds. nih.gov |

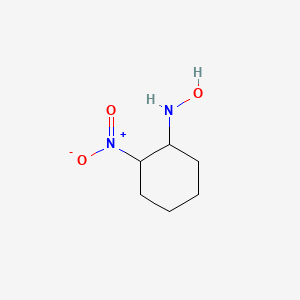

Structure

2D Structure

3D Structure

Properties

CAS No. |

185348-02-1 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

N-(2-nitrocyclohexyl)hydroxylamine |

InChI |

InChI=1S/C6H12N2O3/c9-7-5-3-1-2-4-6(5)8(10)11/h5-7,9H,1-4H2 |

InChI Key |

RBGHUBSQCUVTSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)NO)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Reactivity of Cyclohexanamine, N Hydroxy 2 Nitro

Mechanistic Studies of Nitro Group Reduction and Oxidation Pathways

The nitro group is a key determinant of the reactivity of Cyclohexanamine, N-hydroxy-2-nitro-. Its transformation through reduction and oxidation processes proceeds via intricate mechanistic pathways.

Stepwise Electron Transfer Mechanisms

The reduction of the nitro group is a multi-electron process that can proceed through a stepwise transfer of electrons. nih.gov This can occur via a radical mechanism, involving the transfer of one electron at a time, or through a two-electron reduction, akin to a hydride transfer. nih.gov These reduction pathways sequentially form nitroso, N-hydroxylamino, and ultimately amino functional groups. nih.gov The initial reduction of the nitro group to a nitroso intermediate is often the rate-limiting step. nih.gov

The electronic properties of the aromatic system to which a nitro group is attached significantly influence its reactivity. The nitro group is strongly electron-withdrawing (Hammett constant σp = +0.78), which has a profound effect on the chemistry of the molecule. nih.gov

Hydrogenation and Disproportionation Processes

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) and Raney nickel are effective for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reduction of nitroaromatics is a reaction of significant industrial importance and can also be achieved using metals like iron, tin, or zinc in acidic media. masterorganicchemistry.com

The reduction process involves intermediates such as nitroso and hydroxylamine (B1172632) derivatives. thieme-connect.de Under certain conditions, particularly basic ones, these intermediates can undergo condensation reactions to form azoxy and azo compounds. thieme-connect.de It is also possible to reduce nitro compounds to hydroxylamines using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org

N-Hydroxylamine Reactivity and Transformation Pathways

The N-hydroxylamine functionality in Cyclohexanamine, N-hydroxy-2-nitro- is a site of significant reactivity, prone to cleavage and further transformations.

N-O Bond Cleavage and Radical Generation

The N-O bond in hydroxylamines is relatively weak, with an average bond energy of approximately 57 kcal/mol. mdpi.com This weakness facilitates its cleavage under various conditions, including the influence of transition-metal catalysts or radical-mediated processes. mdpi.com Cleavage of the N-O bond can lead to the generation of nitrogen-centered radicals. mdpi.com These radicals are versatile intermediates that can participate in a variety of subsequent reactions, including the formation of new C-N, C-O, or C-C bonds. mdpi.com

The generation of nitrogen-centered radicals can also be achieved through the homolytic cleavage of an N-X bond, often induced by UV light. acs.org Reductive or oxidative single-electron transfer (SET) processes can also lead to the formation of radical intermediates and subsequent N-O bond cleavage. acs.org

Condensation and Cyclization Reactions

The reactive intermediates generated from N-O bond cleavage can undergo condensation and cyclization reactions. For instance, N-hydroxyindoles can be synthesized through a base-mediated cyclization of certain nitroaryl compounds. nih.gov The proposed mechanism involves the formation of a nitroso-intermediate which then undergoes an electrocyclization. nih.gov

The hydroxylamino group, once formed, can also undergo conjugation reactions with acetate (B1210297) or sulfate, catalyzed by N-acetyltransferases or sulfotransferases, respectively. nih.gov These reactions lead to the formation of intermediates with good leaving groups, which can then generate reactive nitrenium or carbenium ions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) with Nitro-Activated Substrates Involving Cyclohexylamine (B46788)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The presence of a nitro group, particularly at the ortho or para position to the leaving group, activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

Lack of Publicly Available Research Data for Cyclohexanamine, N-hydroxy-2-nitro-

Despite a comprehensive search for scientific literature, no specific research data was found for the chemical compound Cyclohexanamine, N-hydroxy-2-nitro- regarding its reaction mechanisms, chemical reactivity, acid-base chemistry, or role in complex organic reactions.

Efforts to locate information on the kinetics, solvent effects, intermediate complex formation, and decomposition of Cyclohexanamine, N-hydroxy-2-nitro- did not yield any relevant studies. Similarly, searches for its acid-base properties, potential tautomeric forms, and reactivity in multicomponent or cascade reactions returned no specific findings for this particular molecule.

The scientific community relies on published research to understand the behavior of chemical compounds. In the case of Cyclohexanamine, N-hydroxy-2-nitro-, it appears that such detailed mechanistic and reactivity studies have not been made publicly available or may not have been conducted.

General information on related structures, such as cyclohexylamine and various nitro compounds, is available. For instance, cyclohexylamine is known to be a weak base, and nitro compounds can participate in various reactions, including reductions and formations of charge-transfer complexes. However, this general knowledge cannot be specifically and accurately extrapolated to describe the unique properties of Cyclohexanamine, N-hydroxy-2-nitro- without dedicated experimental and theoretical studies.

Therefore, the elucidation of the specific chemical behaviors outlined in the requested article sections for Cyclohexanamine, N-hydroxy-2-nitro- cannot be fulfilled at this time due to the absence of published scientific data.

Theoretical and Computational Investigations of Cyclohexanamine, N Hydroxy 2 Nitro

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of chemical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state properties of molecules by calculating the electron density. For Cyclohexanamine, N-hydroxy-2-nitro-, a DFT study would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

This optimization, typically performed using a specific functional (like B3LYP) and basis set (like 6-311+G(d,p)), yields crucial data. researchgate.net For instance, studies on similar substituted cyclohexanones have successfully used DFT to calculate optimized geometrical parameters that align well with experimental X-ray diffraction data. researchgate.net For the target molecule, this would provide precise predictions of bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Table 1: Illustrative Ground State Properties Calculable via DFT

| Property | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | -X Hartrees |

| C-N Bond Length | The distance between the carbon atom of the ring and the nitrogen of the amine group. | ~1.47 Å |

| N-O Bond Length (Nitro) | The distance between the nitrogen and oxygen atoms in the NO₂ group. | ~1.22 Å |

| C-C-N-O Dihedral Angle | The torsion angle defining the orientation of the substituents relative to the ring. | Varies with conformer |

| Dipole Moment | A measure of the net molecular polarity. | ~Y Debye |

Note: The values in this table are illustrative and represent typical ranges for similar chemical bonds and properties. Actual values would require specific calculations for Cyclohexanamine, N-hydroxy-2-nitro-.

The cyclohexane (B81311) ring is not planar; its most stable conformation is the strain-free "chair" form. pressbooks.pub For a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. These two arrangements are interconvertible through a process called ring flipping. pressbooks.pub

A computational conformational analysis of Cyclohexanamine, N-hydroxy-2-nitro- would be essential to determine the relative stabilities of its possible chair conformers. For example, in cis-1,2-disubstituted cyclohexanes, one group is axial and the other is equatorial, while in the trans isomer, both groups can be either axial or equatorial. core.ac.uk Theoretical calculations, often at the B3LYP/aug-cc-pVDZ level of theory, can determine the electronic energy and thermodynamic properties (enthalpy, Gibbs free energy) of each conformer. core.ac.uk This allows for the prediction of which conformation is most stable and its relative population at a given temperature. core.ac.uksapub.org

The relative energies of the conformers are influenced by steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent clashes with other axial hydrogens or groups on the same side of the ring. sapub.org The N-hydroxy and 2-nitro- substituents would have different steric and electronic demands, and their preference for axial versus equatorial positions would define the molecule's dominant shape and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity and electronic transitions. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO acts as the primary electron acceptor (electrophile). taylorandfrancis.comlibretexts.org

For Cyclohexanamine, N-hydroxy-2-nitro-, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. researchgate.net A smaller gap suggests the molecule is more reactive.

Analysis of the FMOs would reveal which parts of the molecule are most reactive. For instance, studies on nitrobenzene (B124822) show that the LUMO is heavily influenced by the π* antibonding orbitals of the nitro group, making it a strong electron-accepting site. researchgate.net Conversely, the lone pairs on the N-hydroxy group would likely contribute significantly to the HOMO, marking it as a potential nucleophilic center. Time-dependent DFT (TD-DFT) can then use this information to predict the molecule's UV-visible absorption spectrum by calculating the energies of electronic transitions, such as those from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative FMO Properties and Their Significance

| Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and the energy required for electronic excitation. |

Simulation of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions, providing a virtual window into how a molecule transforms.

For Cyclohexanamine, N-hydroxy-2-nitro-, one could investigate hypothetical reactions such as decomposition or reaction with other species. For example, studies on the thermal decomposition of nitrocyclohexane (B1678964) have used high-level quantum chemistry and transition state theory to compute reaction rate constants. researchgate.netresearchgate.net These studies show that the initial and dominant decomposition pathway is often the cleavage of the C–N bond. bohrium.com A similar computational approach for Cyclohexanamine, N-hydroxy-2-nitro- would involve locating the transition state for C-N bond scission or other potential reaction pathways, thereby elucidating its likely decomposition mechanism and kinetic stability.

If Cyclohexanamine, N-hydroxy-2-nitro- were to interact with a catalyst, such as a metal surface or an enzyme's active site, computational modeling could simulate this interaction. DFT calculations are well-suited to model the non-covalent and covalent interactions between a substrate and a catalytic site.

The process involves building a model of the catalytic site and then docking the molecule into it. The geometry of the combined system is then optimized to find the most stable binding configuration. This allows for the calculation of the binding energy, which quantifies the strength of the interaction. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study intramolecular and intermolecular charge transfer upon binding, revealing how the catalyst activates the molecule. nih.gov By modeling the interaction of the N-hydroxy and nitro groups with specific sites on a catalyst, one could predict how the catalyst might facilitate a particular reaction.

Spectroscopic Property Prediction and Correlation

Theoretical predictions of spectroscopic properties are crucial for identifying, characterizing, and understanding the structure and bonding of molecules. These simulations provide insights that complement and guide experimental work.

Vibrational Spectroscopy (IR, Raman) Simulations

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra (Infrared and Raman) of molecules. These simulations calculate the frequencies and intensities of vibrational modes, which correspond to the stretching, bending, and twisting of chemical bonds.

For a molecule like Cyclohexanamine, N-hydroxy-2-nitro-, a theoretical vibrational analysis would typically involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to atomic displacements to determine the vibrational frequencies and normal modes.

The resulting simulated spectrum can be compared with experimental data to confirm the molecular structure. Specific vibrational bands can be assigned to functional groups, such as the N-O-H bend of the hydroxyamine group, the asymmetric and symmetric stretches of the nitro (NO₂) group, and various C-H and C-N vibrations within the cyclohexane ring. However, specific frequency and intensity data from such simulations for Cyclohexanamine, N-hydroxy-2-nitro- are not readily found in published research.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) have become a standard tool for assigning experimental spectra and verifying proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is the most common approach for these predictions.

A computational study of the NMR properties of Cyclohexanamine, N-hydroxy-2-nitro- would calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted shifts for the hydrogen and carbon atoms in the cyclohexane ring, as well as the proton on the hydroxyamine group, would be highly sensitive to the molecule's three-dimensional conformation and the electronic effects of the nitro and hydroxyamine substituents. Without specific computational studies, a data table of predicted shifts cannot be compiled.

Solvent Effects and Implicit/Explicit Solvation Models in Theoretical Studies

Chemical reactions and spectroscopic measurements are most often performed in solution. The solvent can significantly influence the properties and behavior of a solute molecule through various interactions. Theoretical models are essential for capturing these solvent effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, energy, and spectroscopic properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very demanding.

For Cyclohexanamine, N-hydroxy-2-nitro-, a theoretical study incorporating solvent effects would be critical for accurately predicting its properties in a condensed phase. For instance, the choice of solvent would be expected to influence the conformational equilibrium of the cyclohexane ring and the hydrogen-bonding capabilities of the N-hydroxy group. A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, could offer a balance of accuracy and computational cost. To date, specific studies detailing the application of these models to Cyclohexanamine, N-hydroxy-2-nitro- have not been identified in the literature.

Advanced Spectroscopic and Chromatographic Characterization Methods for N Hydroxy 2 Nitrocyclohexanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-hydroxy-2-nitrocyclohexanamine, ¹H and ¹³C NMR would provide the primary framework of the carbon and proton skeleton.

Due to the symmetry of the cyclohexene (B86901) ring, molecules with a cyclohexane (B81311) backbone can show a limited number of unique signals despite having many hydrogen atoms. docbrown.info In cyclohexanone, for instance, protons further from the electron-withdrawing ketone group are more shielded and appear at lower chemical shifts (further upfield). youtube.com For N-hydroxy-2-nitrocyclohexanamine, the protons on the carbon atoms bearing the nitro and hydroxylamine (B1172632) groups (C1 and C2) would be expected to show the most significant downfield shifts in the ¹H NMR spectrum due to the electron-withdrawing nature of these substituents. The remaining methylene (B1212753) protons on the cyclohexane ring would appear at higher fields.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H on C1 (CH-NHOH) | 3.5 - 4.5 | 60 - 70 | Multiplet |

| H on C2 (CH-NO₂) | 4.0 - 5.0 | 80 - 90 | Multiplet |

| H on C3-C6 (CH₂) | 1.2 - 2.5 | 20 - 40 | Complex Multiplets |

| H on N-OH | 5.0 - 8.0 (variable) | - | Broad Singlet |

To unambiguously assign these signals and confirm the connectivity of the atoms, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would show correlations between the protons on C1 and C2, and their respective neighboring methylene protons on the cyclohexane ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It would be used to definitively assign each carbon signal to its corresponding proton signal(s) shown in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It would be crucial for confirming the placement of the functional groups. For example, correlations would be expected between the proton on C1 and the carbon at C2, and vice-versa.

Should N-hydroxy-2-nitrocyclohexanamine be synthesized in a stable crystalline form, solid-state NMR (ssNMR) would offer valuable insights. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and packing in the solid state. This can reveal the presence of different polymorphs (crystal forms), which may have distinct physical properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. nih.govmdpi.com These techniques are highly complementary.

For N-hydroxy-2-nitrocyclohexanamine, specific vibrational modes would be characteristic of its key functional groups:

N-O-H and N-H Vibrations: The O-H stretch of the hydroxylamine group would likely appear as a broad band in the 3200-3600 cm⁻¹ region of the IR spectrum. The N-H stretching vibration is typically found in the 3300-3500 cm⁻¹ range. nih.govresearchgate.net

NO₂ (Nitro Group) Vibrations: The nitro group is characterized by two strong, distinct stretching bands in the IR spectrum. The asymmetric stretch typically appears between 1500-1600 cm⁻¹ and the symmetric stretch between 1300-1390 cm⁻¹.

C-H Vibrations: The cyclohexane ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations in the 1400-1470 cm⁻¹ region. nih.gov

Raman spectroscopy would be particularly useful for observing the symmetric vibrations, such as the symmetric NO₂ stretch, which are often weak in the IR spectrum. mdpi.com Analysis of the low-frequency region (below 400 cm⁻¹) in the Raman spectrum could provide information about the conformational "chair" or "boat" structure of the cyclohexane ring.

Expected Vibrational Frequencies for N-hydroxy-2-nitrocyclohexanamine (Note: This table is based on typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxylamine (O-H) | Stretch | 3200 - 3600 (broad) | IR |

| Amine (N-H) | Stretch | 3300 - 3500 | IR, Raman |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 | IR, Raman |

| Alkane (C-H) | Stretch | 2850 - 2960 | IR, Raman |

| Alkane (CH₂) | Bending (Scissoring) | 1400 - 1470 | IR, Raman |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of N-hydroxy-2-nitrocyclohexanamine, allowing for the confirmation of its elemental formula (C₆H₁₂N₂O₃).

Analysis of the fragmentation pattern in the mass spectrum provides structural information. For this compound, characteristic fragmentation would likely involve the loss of small, stable neutral molecules or radicals:

Loss of the nitro group (–NO₂, 46 Da)

Loss of the hydroxyl group (–OH, 17 Da) from the hydroxylamine moiety

Cleavage of the C-N bonds

Ring fragmentation of the cyclohexane backbone

To analyze N-hydroxy-2-nitrocyclohexanamine within a complex mixture, such as a reaction crude or a biological matrix, hyphenated techniques are employed.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC can be used to separate it from other components before it enters the mass spectrometer for detection and identification.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly versatile and sensitive technique. LC separates the components of a mixture in the liquid phase. The separated compound then enters the mass spectrometer, where a precursor ion corresponding to the molecular weight of N-hydroxy-2-nitrocyclohexanamine can be selected, fragmented, and the resulting product ions analyzed. This two-stage mass analysis (MS/MS) provides very high specificity and structural information, confirming the identity of the compound even at very low concentrations. nih.gov

X-ray Diffraction (XRD) for Single Crystal Structure Determination

If a suitable single crystal of N-hydroxy-2-nitrocyclohexanamine can be grown, X-ray diffraction (XRD) provides the most definitive structural information. This technique can determine the three-dimensional arrangement of atoms in the crystal lattice with very high precision. mdpi.com

An XRD analysis would yield:

Unambiguous molecular structure: Confirming the connectivity of all atoms.

Stereochemistry: Determining the relative (cis/trans) and absolute configuration of the substituents on the cyclohexane ring.

Conformation: Revealing the exact puckering of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state.

Intermolecular interactions: Identifying hydrogen bonding (e.g., involving the hydroxylamine and nitro groups) and other forces that stabilize the crystal packing. researchgate.net

The resulting data includes precise bond lengths, bond angles, and torsion angles, which are invaluable for understanding the molecule's geometry and steric properties. mdpi.comresearchgate.net

Chromatographic Method Development for Purity Assessment and Isolation of N-Hydroxy-2-nitrocyclohexanamine

The purity assessment and isolation of N-Hydroxy-2-nitrocyclohexanamine, a compound with both a nitroaromatic and a hydroxylamine moiety, necessitate the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques for these purposes, each presenting distinct advantages and challenges related to the compound's specific chemical properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of nitroaromatic compounds, offering high resolution and sensitivity for both purity determination and preparative isolation. epa.govresearchgate.net The development of an effective HPLC method for N-Hydroxy-2-nitrocyclohexanamine would likely draw upon established protocols for similar nitroaromatic and N-hydroxy compounds.

Research Findings:

Reverse-phase HPLC (RP-HPLC) is the most common approach for the separation of nitroaromatics. mtc-usa.com C18 and Phenyl columns are frequently employed due to their ability to provide the necessary retention and selectivity for these compounds. mtc-usa.comwaters.com For instance, a sensitive and simple HPLC method was developed for the determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, a compound also containing nitro and hydroxyl groups. nih.govresearchgate.net This method successfully utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid, achieving detection by UV absorbance at 320 nm. nih.govresearchgate.net The addition of formic acid helps to improve peak shape and ionization efficiency, making the method compatible with mass spectrometry (MS) detection. nih.gov

The United States Environmental Protection Agency (US EPA) Method 8330B outlines the analysis of nitroaromatic explosives, recommending the use of C18 and CN columns for effective separation. mtc-usa.com Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). epa.govmtc-usa.com For more complex mixtures or to enhance separation, gradient elution may be employed. mtc-usa.com Detection is commonly performed using a UV detector, often at wavelengths of 254 nm and 210 nm, where nitroaromatic compounds exhibit strong absorbance. epa.govmtc-usa.comresearchgate.net

Given the high polarity of the N-hydroxy group, which is more polar than a standard amine, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered. HILIC is particularly effective for highly polar compounds that show little to no retention on traditional reverse-phase columns. d-nb.info A HILIC-based method was successfully developed for the analysis of N-hydroxysuccinimide (NHS), another highly polar N-hydroxy compound. d-nb.info

For preparative isolation, the developed analytical method can often be scaled up. This involves using a larger column and a higher flow rate to separate larger quantities of the compound for further studies. sielc.com

Table 1: Exemplary HPLC Conditions for Analysis of Related Nitroaromatic and N-Hydroxy Compounds

| Parameter | Method 1 (Nitroaromatics) waters.com | Method 2 (Nitroaromatics) mtc-usa.com | Method 3 (N-Hydroxy-nitro Compound) nih.gov | Method 4 (N-Hydroxy Compound) d-nb.info |

|---|---|---|---|---|

| Instrument | Waters Alliance HPLC | Not Specified | Not Specified | Agilent 1200 HPLC |

| Column | XTerra Phenyl, 3.5 µm, 2.1 x 150 mm | Cogent Phenyl Hydride™, 4µm, 4.6 x 150mm | C18, 5 µm, 4.6 x 250 mm | Thermo Syncronis HILIC, 3 µm, 150 x 3 mm |

| Mobile Phase | 10 mM ammonium (B1175870) formate/isopropanol | A: DI Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acetonitrile:Water (70:30) + 0.1% Formic Acid | 90% Acetonitrile, 10% 10 mM aqueous ammonium acetate (B1210297) |

| Elution Mode | Isocratic | Gradient | Isocratic | Isocratic |

| Flow Rate | 0.25 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detector | UV @ 254 nm | UV @ 254 nm | UV @ 320 nm | UV @ 220 and 260 nm |

| Injection Volume | 10 µL | 1 µL | 10 or 20 µL | 1 µL |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. epa.gov However, its application to N-Hydroxy-2-nitrocyclohexanamine requires careful consideration of the compound's thermal stability.

Research Findings:

The analysis of nitroaromatics by GC is well-established, as detailed in EPA Method 8091. epa.gov This method typically employs wide-bore capillary columns and detectors like an Electron Capture Detector (ECD), which is highly sensitive to electronegative nitro groups, or a Nitrogen-Phosphorus Detector (NPD). epa.gov

A significant challenge in the GC analysis of compounds like N-Hydroxy-2-nitrocyclohexanamine is their potential for thermal degradation in the high-temperature environment of the GC inlet port. researchgate.net Both nitramines and hydroxylamines can be thermally labile. For instance, N-nitrosodiphenylamine is known to decompose to diphenylamine (B1679370) in a standard GC injection port. epa.gov Similarly, the analysis of amines can be problematic due to their high activity, often leading to peak tailing. labrulez.com This issue is typically addressed by using deactivated columns, often treated with a basic compound to minimize analyte interaction with active sites on the column surface. labrulez.com

To overcome thermal degradation, specific techniques can be employed. These include using a deactivated direct-injection-port liner and a short, wide-bore capillary column, which minimizes the residence time of the analyte in the hot zones. researchgate.net While GC can offer lower detection limits than HPLC for some nitroaromatics, achieving accurate calibration can be more difficult due to the higher potential for analyte degradation and the narrower linear range of detectors like the ECD compared to HPLC's UV detector. researchgate.net

Given the presence of the reactive N-hydroxy group, derivatization might be necessary to improve the volatility and thermal stability of N-Hydroxy-2-nitrocyclohexanamine for GC analysis. This process would involve converting the hydroxylamine into a less polar and more stable derivative before injection into the GC system.

Table 2: General GC Conditions for Analysis of Related Compound Classes

| Parameter | Method 1 (Nitroaromatics) epa.gov | Method 2 (Nitrosamines) epa.gov | Method 3 (General Amines) labrulez.com |

|---|---|---|---|

| Instrument | Gas chromatograph with on-column or split/splitless injection | Gas chromatograph | Gas chromatograph |

| Column | Wide-bore capillary column (e.g., DB-5) | Dissimilar GC columns for confirmation | Packed column with deactivated support (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) |

| Carrier Gas | Not Specified (Helium or Hydrogen commonly used) | Not Specified | Not Specified |

| Injection | Direct injection for liquid samples | Solvent flush technique | Direct injection |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | Nitrogen-Phosphorus Detector (NPD) or Thermal Energy Analyzer | Not Specified |

| Key Considerations | Potential for interferences from other electronegative compounds. epa.gov | N-nitrosodiphenylamine decomposes at normal injector temperatures. epa.gov | Amines are highly active and can adsorb to the column, causing peak tailing; deactivated columns are required. labrulez.com |

Derivatization and Chemical Transformations Involving the N Hydroxy 2 Nitrocyclohexanamine Moiety

Modification of the N-Hydroxyl Group

The N-hydroxyl group in N-hydroxy-2-nitrocyclohexanamine is a key site for derivatization, enabling the introduction of various substituents that can modulate the molecule's properties and reactivity. Common modifications include alkylation and acylation.

Alkylation: The oxygen atom of the N-hydroxyl group can be alkylated under basic conditions using alkyl halides or other electrophiles. nih.gov This reaction proceeds via the formation of a more nucleophilic N-hydroxy anion. The choice of base and solvent is crucial to achieve good yields and prevent side reactions. For instance, hindered bases like sodium tert-pentoxide have been used in the synthesis of N-alkoxyindoles from related 2-nitrostyrene precursors. nih.gov

Acylation: Acylation of the N-hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This leads to the formation of N-acyloxy derivatives. These derivatives can serve as activated intermediates for further transformations.

Oxidation to Nitrones: The N-hydroxylamine functionality can be oxidized to the corresponding nitrone. chimia.ch This transformation is significant as nitrones are versatile 1,3-dipoles that readily participate in cycloaddition reactions, providing access to a variety of heterocyclic compounds. acs.orgacs.orgorganic-chemistry.org Common oxidizing agents for this purpose include manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chimia.ch

Table 1: Potential Modifications of the N-Hydroxyl Group

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkoxyamine |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | N-Acyloxyamine |

| Oxidation | MnO2, DDQ, or other mild oxidants | Nitrone |

Transformations of the Nitro Group to Other Nitrogen Functionalities

The nitro group is a versatile functional group that can be converted into a range of other nitrogen-containing moieties, most notably amines.

Reduction to an Amine: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. sci-hub.st This can be accomplished using various reducing agents. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a common and efficient method. sci-hub.stresearchgate.netrsc.org Other reagents like zinc or tin in the presence of an acid can also be employed. google.com The resulting 1,2-diamine derivative would be a valuable building block for the synthesis of heterocyclic compounds and ligands.

Nef Reaction: The Nef reaction provides a method for the conversion of a primary or secondary nitroalkane into a ketone or an aldehyde. mdma.chwikipedia.orgworktribe.comorganic-chemistry.org This reaction typically involves the formation of a nitronate salt under basic conditions, followed by acidic hydrolysis. wikipedia.org Application of the Nef reaction to N-hydroxy-2-nitrocyclohexanamine would potentially yield a 2-hydroxyamino-cyclohexanone derivative. This transformation offers a route to introduce a carbonyl group into the cyclohexane (B81311) ring.

Table 2: Potential Transformations of the Nitro Group

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Reduction | H2, Pd/C or PtO2; Zn, HCl | 1,2-Diamine |

| Nef Reaction | 1. Base (e.g., NaOH, DBU) 2. Acid (e.g., H2SO4) | α-Hydroxyaminoketone |

Cyclohexane Ring Functionalization and Modification

The presence of the electron-withdrawing nitro group can influence the reactivity of the cyclohexane ring, particularly at the carbon atom to which it is attached (the α-carbon).

α-Functionalization: The α-proton to the nitro group is acidic and can be removed by a base to form a nitronate anion. wikipedia.org This anion can then react with various electrophiles, allowing for the introduction of substituents at the α-position. This strategy provides a means to further functionalize the cyclohexane ring.

Elimination Reactions: Under certain basic conditions, elimination of the nitro group and a vicinal hydrogen atom can occur, leading to the formation of a nitroalkene. worktribe.com The resulting α,β-unsaturated nitro compound is a valuable Michael acceptor and can undergo a variety of conjugate addition reactions.

The functionalization of the cyclohexane ring can also be achieved through dehydrogenative aromatization, as has been demonstrated in the synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. nih.gov While not a direct reaction of the title compound, it highlights the potential for the cyclohexane ring to be converted to an aromatic system.

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The dual functionality of Cyclohexanamine, N-hydroxy-2-nitro- makes it a promising starting material for the synthesis of complex molecules, particularly heterocyclic compounds.

Synthesis of N-Hydroxyindoles and Related Heterocycles: The intramolecular cyclization of derivatives of N-hydroxy-2-nitrocyclohexanamine could lead to the formation of N-hydroxy substituted heterocyclic systems. For example, base-mediated cyclization of 2-nitrostyrenes is a known method for the synthesis of N-hydroxyindoles. nih.gov A similar strategy could potentially be applied to derivatives of the title compound to construct fused heterocyclic rings.

Domino Reactions via Nitrone Intermediates: As mentioned earlier, the N-hydroxyl group can be oxidized to a nitrone. This in-situ generated nitrone can then participate in domino or cascade reactions. For instance, a cascade reaction involving condensation, cyclization to a nitrone, and subsequent intermolecular dipolar cycloaddition has been used to synthesize complex polycyclic isoxazolidines. rsc.org The N-hydroxy-2-nitrocyclohexanamine moiety, after conversion to a nitrone, could be a key component in such multi-component reaction strategies for the rapid assembly of complex molecular scaffolds. The reduction of the resulting cycloadducts can lead to the formation of various alkaloids and other biologically active compounds. rsc.org

The reduction of the nitro group to an amine, followed by intramolecular reactions with derivatives of the hydroxylamine (B1172632), could also provide a pathway to various bicyclic and polycyclic nitrogen-containing heterocycles. The versatility of aliphatic nitro compounds as building blocks in organic synthesis is well-documented, and N-hydroxy-2-nitrocyclohexanamine represents a unique bifunctional starting material within this class of compounds. rsc.orgrsc.org

Future Research Directions and Methodological Challenges

Development of Novel Stereoselective Synthetic Pathways

The synthesis of Cyclohexanamine, N-hydroxy-2-nitro- presents a considerable stereochemical challenge due to the presence of multiple stereocenters. The relative and absolute configuration of the hydroxylamino and nitro groups on the cyclohexane (B81311) ring will profoundly influence the molecule's three-dimensional structure and, consequently, its chemical and biological properties. Future research will need to focus on developing synthetic pathways that allow for precise control over these stereocenters.

One promising avenue is the application of organocatalysis. Chiral phosphoric acids or quinidine-derived urea catalysts have proven effective in promoting enantioselective nitro-Mannich (aza-Henry) reactions, which form a carbon-carbon bond between a nitroalkane and an imine, creating vicinal nitro-amino functionalities with high stereocontrol. nih.gov Adapting this methodology to a cyclic system, perhaps by starting with a suitable cyclohexanone derivative, could provide a viable route to enantiomerically enriched 2-nitro-cyclohexanamine precursors. Subsequent N-hydroxylation would then complete the synthesis.

Another approach involves the diastereoselective reduction of a corresponding 2-nitrocyclohexanone (B1217707) oxime. The facial selectivity of the reduction of the C=N bond could be influenced by the directing effect of the existing nitro group and by the choice of reducing agent and catalyst. Recent advances in the asymmetric reduction of oximes using earth-abundant metal catalysts, such as nickel, offer a promising starting point for developing a stereoselective reduction of the oxime precursor to the desired hydroxylamine (B1172632). nih.gov

Furthermore, visible-light-enabled photoredox catalysis has emerged as a powerful tool for the construction of complex cyclic amines. nih.gov The development of a photocatalytic [4+2] cycloaddition reaction, for instance, could potentially assemble the functionalized cyclohexylamine (B46788) core with high diastereoselectivity. nih.gov Investigating such novel cycloaddition strategies could open up new, efficient pathways to the target molecule.

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Key Transformation | Potential Catalyst/Reagent | Expected Outcome |

|---|---|---|---|

| Organocatalytic aza-Henry Reaction | Addition of a nitronate to an imine | Chiral Phosphoric Acid, Quinidine-urea derivatives | Enantioselective formation of β-nitroamine precursor |

| Diastereoselective Reduction | Reduction of a 2-nitrocyclohexanone oxime | Nickel catalysts, Iridium complexes | Diastereoselective formation of the N-hydroxy-2-nitro-cyclohexanamine |

Exploration of Unconventional Reaction Conditions and Catalytic Systems

Moving beyond traditional synthetic methods, future research should explore unconventional reaction conditions and novel catalytic systems to improve the efficiency, selectivity, and sustainability of the synthesis of Cyclohexanamine, N-hydroxy-2-nitro-.

The reduction of the nitro group is a critical step in many synthetic sequences. While catalytic hydrogenation using platinum, palladium, or Raney nickel is a common method, these can sometimes lead to over-reduction to the amine. google.comlkouniv.ac.in A key challenge is the selective reduction of a nitro group to a hydroxylamine in the presence of other reducible functionalities. Exploring milder and more selective reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride, could be beneficial. lkouniv.ac.inorgsyn.org

The use of transition-metal catalysts based on earth-abundant elements like iron, copper, and nickel is a growing trend in sustainable chemistry. Developing catalytic systems based on these metals for the key bond-forming reactions in the synthesis of Cyclohexanamine, N-hydroxy-2-nitro- would be a significant advancement. For instance, copper-catalyzed electrophilic amination has shown promise for the formation of C-N bonds. organic-chemistry.org

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The synthesis of a multifunctional molecule like Cyclohexanamine, N-hydroxy-2-nitro- likely involves transient intermediates that are difficult to isolate and characterize using conventional methods.

In situ spectroscopic techniques, such as ReactIR (infrared spectroscopy) and Raman spectroscopy, can provide real-time information about the concentration of reactants, products, and intermediates throughout a chemical reaction. unipr.it These techniques could be employed to monitor the progress of the nitro-reduction or the formation of the hydroxylamine, helping to identify optimal reaction times and temperatures and to detect the formation of any unstable intermediates. For example, the characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds) could be monitored to follow its conversion. orgchemboulder.comacs.org

For studying very fast reaction dynamics and identifying short-lived reactive intermediates, time-resolved spectroscopic techniques are indispensable. optica.orgwikipedia.orgresearchgate.net Transient absorption spectroscopy can probe electronic excited states and radical ions on timescales from femtoseconds to microseconds. wikipedia.orgresearchgate.net Time-resolved resonance Raman spectroscopy can provide detailed structural information about these transient species. optica.org Applying these advanced techniques to the key steps in the synthesis of Cyclohexanamine, N-hydroxy-2-nitro- could provide unprecedented insights into the reaction mechanism, for example, by characterizing the nature of intermediates in a potential photocatalytic pathway.

Table 2: Spectroscopic Techniques for Mechanistic Investigation

| Technique | Timescale | Information Obtained | Potential Application |

|---|---|---|---|

| In Situ IR/Raman Spectroscopy | Seconds to hours | Real-time concentration profiles of reactants, products, and stable intermediates. | Optimization of reaction conditions and detection of bottlenecks. |

| Transient Absorption Spectroscopy | Femtoseconds to microseconds | Electronic structure and kinetics of short-lived excited states and radical intermediates. | Elucidation of photocatalytic reaction mechanisms. wikipedia.org |

Integration of Machine Learning and AI in Predictive Chemical Research for Analog Development

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. acs.org For a target molecule like Cyclohexanamine, N-hydroxy-2-nitro-, where experimental data may be scarce, these computational tools can be particularly valuable for guiding research efforts.

ML models can be trained on existing chemical databases to predict a wide range of properties for novel compounds, including their reactivity, and potential biological activity. For instance, quantitative structure-activity relationship (QSAR) models have been developed to predict the carcinogenic activity of aromatic amines and nitroaromatic compounds. nih.gov Similar models could be developed for analogs of Cyclohexanamine, N-hydroxy-2-nitro- to prioritize the synthesis of compounds with desired properties.

Furthermore, AI algorithms are being developed to predict the outcomes of chemical reactions. acs.org By analyzing vast amounts of reaction data from the chemical literature, these models can suggest the most likely products for a given set of reactants and conditions. This could be used to screen for potential synthetic routes to Cyclohexanamine, N-hydroxy-2-nitro- and its derivatives, saving significant time and resources in the lab. ML algorithms have also been used to predict the catalytic performance for the reduction of nitrophenols, which could be adapted to optimize the synthesis of the target compound. researchgate.net

The use of ML can also accelerate the discovery of new materials with desired properties. By combining machine learning with first-principle calculations, it is possible to efficiently screen large numbers of potential nitrogen-containing compounds for specific applications. mdpi.com This approach could be used to design and identify novel analogs of Cyclohexanamine, N-hydroxy-2-nitro- with enhanced performance characteristics.

Addressing Scalability and Sustainability in Synthetic Methodologies

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. For a complex molecule like Cyclohexanamine, N-hydroxy-2-nitro-, scalability and sustainability must be considered from the early stages of synthetic design.

A key aspect of sustainability is the use of non-toxic, readily available starting materials and reagents. For example, traditional methods for the reduction of nitro compounds often employ stoichiometric amounts of metals like zinc or tin, which can generate significant waste. lkouniv.ac.in The development of catalytic reduction methods, particularly those using earth-abundant and non-toxic metals, would be a major step towards a more sustainable synthesis. nih.gov

Process safety is another critical consideration. The presence of a nitro group in the target molecule and its precursors may raise concerns about thermal stability and potential explosive hazards. A thorough thermal hazard assessment of all intermediates and the final product would be essential before any scale-up is attempted.

Furthermore, the purification of the final product can be a major contributor to cost and waste generation. Developing a synthesis that minimizes the formation of byproducts and allows for a simple, non-chromatographic purification method (e.g., crystallization) would be highly desirable. The principles of green chemistry, such as atom economy, minimizing waste, and using safer solvents, should guide the development of any scalable synthesis of Cyclohexanamine, N-hydroxy-2-nitro-.

Q & A

Q. What spectroscopic techniques are recommended for characterizing N-hydroxy-2-nitrocyclohexanamine, and how should data be interpreted?

- Methodological Answer : Employ a combination of NMR spectroscopy (¹H, ¹³C, and DEPT-135 for amine and nitro group identification) and IR spectroscopy (to confirm N–O stretching vibrations at ~1500–1550 cm⁻¹ and O–H stretches near 3200–3600 cm⁻¹). For IR, compare with reference spectra of structurally similar nitroamines (e.g., N-(4-nitrobenzyl)cyclohexanamine hydrobromide) to validate assignments . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns, particularly for distinguishing nitro and hydroxyl substituents. Use databases like NIST Chemistry WebBook for spectral matching .

Q. What synthetic routes are viable for N-hydroxy-2-nitrocyclohexanamine, and how can purity be optimized?

- Methodological Answer : A plausible route involves nitro-functionalization of a cyclohexanamine precursor. For example:

- React cyclohexanamine with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions to introduce the nitro group at position 2.

- Follow with hydroxylamine derivatization via nucleophilic substitution or oxidation-reduction steps.

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Monitor reaction progress using TLC with ninhydrin staining for amine detection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-hydroxy-2-nitrocyclohexanamine in substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition-state energies. Software like Gaussian or ORCA can model reaction pathways, such as nitro-group reduction or hydroxyl displacement. Compare results with experimental kinetic data (e.g., Hammett plots for substituent effects). QSPR models, trained on datasets of nitrocyclohexanamine derivatives, can predict solubility and stability under varying pH conditions .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted cyclohexanamines?

- Methodological Answer : Address discrepancies (e.g., bond-length anomalies or thermal motion artifacts) by:

- Re-refining structures using SHELXL with updated scattering factors and restraints for nitro and hydroxyl groups .

- Validating hydrogen-bonding networks via PLATON’s ADDSYM tool to detect missed symmetry elements.

- Cross-validating with spectroscopic data (e.g., IR/Raman) to confirm nitro group geometry. For twinned crystals, employ the TWINROTMAT algorithm in SHELXL to deconvolute overlapping reflections .

Q. How do structural modifications (e.g., nitro vs. halogen substituents) influence the biological activity of cyclohexanamine derivatives?

- Methodological Answer : Conduct SAR studies using in vitro assays (e.g., receptor-binding assays or enzyme inhibition). For example:

- Compare N-hydroxy-2-nitrocyclohexanamine with N-(3-bromobenzyl)cyclohexanamine hydrochloride to assess halogen vs. nitro effects on target affinity .

- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., orexin receptors), focusing on steric and electronic contributions of substituents .

Validate findings with mutagenesis studies to identify critical binding residues.

Data Analysis and Experimental Design

Q. What experimental controls are essential when studying the stability of N-hydroxy-2-nitrocyclohexanamine under physiological conditions?

- Methodological Answer :

- Include accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products (e.g., nitroso or amine derivatives).

- Use deuterated solvents (D₂O, DMSO-d₆) in NMR to track proton exchange or decomposition.

- Employ radical scavengers (e.g., BHT) in aqueous solutions to distinguish hydrolytic vs. oxidative degradation pathways .

Q. How can researchers address conflicting biological activity data for nitrocyclohexanamines across different assay platforms?

- Methodological Answer :

- Standardize assay conditions (e.g., pH, temperature, and cell line selection) to minimize variability.

- Perform meta-analysis of published data (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability (logP) or protein binding .

- Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).

Structural and Mechanistic Insights

Q. What role does the nitro group play in the electrochemical behavior of N-hydroxy-2-nitrocyclohexanamine?

- Methodological Answer : Perform cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in aprotic solvents (e.g., DMF) to study reduction potentials. The nitro group typically exhibits a reversible reduction wave near -0.8 V vs. SCE. Compare with analogs lacking the hydroxyl group to assess its electron-donating/withdrawing effects. DFT-calculated LUMO energies can correlate with experimental reduction potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.